![molecular formula C5H5N5 B3026956 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine CAS No. 1195625-75-2](/img/structure/B3026956.png)
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
描述
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine: is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, which imparts unique chemical and biological properties.
作用机制
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal cell cycle progression, affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cancer cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
生化分析
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in various biochemical reactions, particularly in signal transduction pathways. The compound interacts with these enzymes, potentially altering their activity and influencing the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, this compound has demonstrated antiproliferative activities against several cancer cell lines, including A549, MCF-7, and Hela . It appears to influence cell function by inhibiting the growth of these cells in the G0/G1 phase in a dose-dependent manner . This suggests that the compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . This binding can lead to enzyme inhibition or activation, potentially resulting in changes in gene expression. The compound’s effects at the molecular level are similar to those of foretinib, a known inhibitor of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
Given its demonstrated inhibitory and antiproliferative activities, it is likely that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interactions with c-Met/VEGFR-2 kinases , it is possible that the compound may influence metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine can be achieved through various methods. One efficient method involves the use of a dicationic molten salt based on Tropine as a catalyst. This environmentally friendly method allows for high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the desired triazolo-pyrimidine structure.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of dicationic ionic liquids (DILs) has been explored for their thermal stability and reduced polarity, making them suitable for large-scale synthesis .
化学反应分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of various enzymes and receptors. It has been studied for its anticancer, antimicrobial, and antiviral properties. For instance, derivatives of this compound have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), making them potential candidates for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases, showing potential in cancer therapy.
Uniqueness: [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine stands out due to its specific structural configuration, which imparts unique binding properties and biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest in scientific research and industrial applications .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHZHFIJOTFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677537 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195625-75-2 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


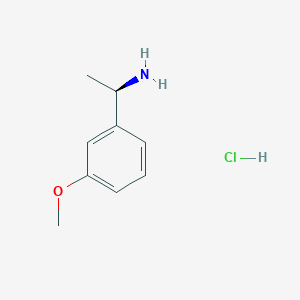
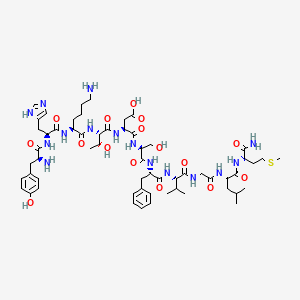



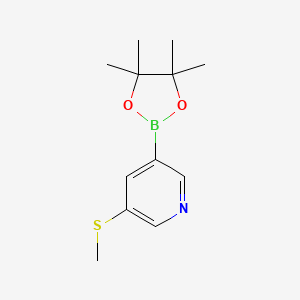
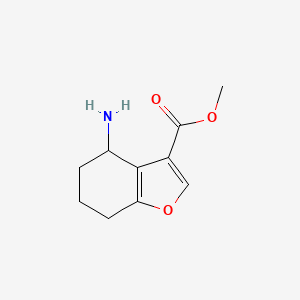
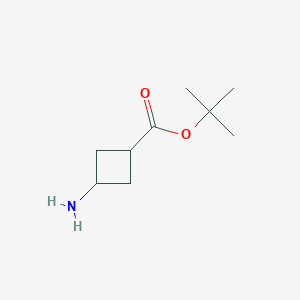
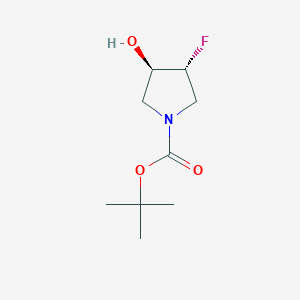
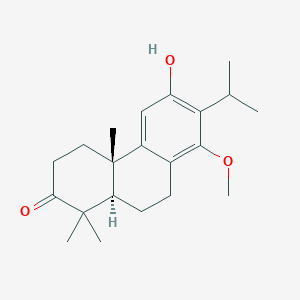

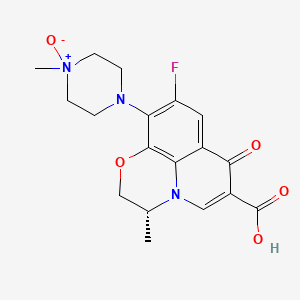
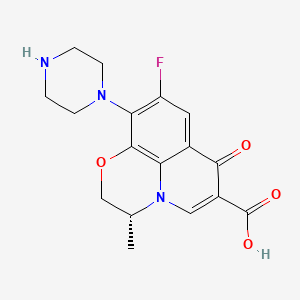
![[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate](/img/structure/B3026896.png)
